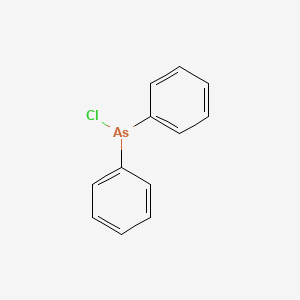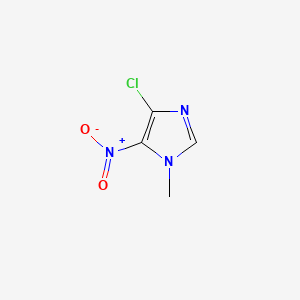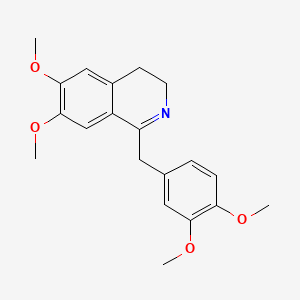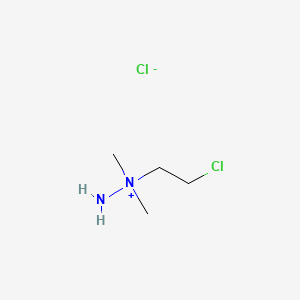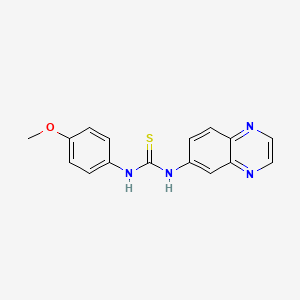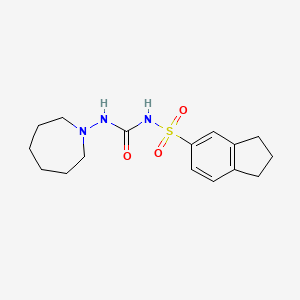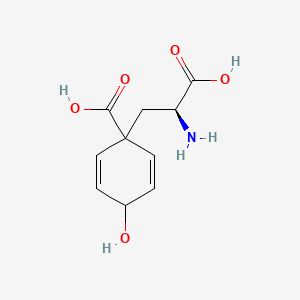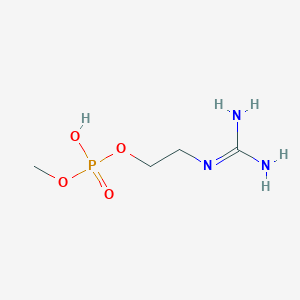
Cholesteryl-6-pyrenylhexanoate
説明
Cholesteryl-6-pyrenylhexanoate (C6PH) is a synthetic molecule that has been studied for its potential to act as a cholesterol-lowering agent. C6PH is a derivative of the naturally occurring cholesterol-lowering compound, pyrenylhexanoic acid (PH). C6PH has been studied for its ability to reduce cholesterol levels in in vitro and in vivo studies. In addition, C6PH has been studied for its potential to act as an anti-inflammatory and anti-cancer agent.
科学的研究の応用
Fluorescence Assays
Cholesteryl-6-pyrenylhexanoate (ChPH) has been utilized as a fluorescent substrate in assays, particularly for enzymes like pancreatic cholesterylester hydrolase. This application leverages the fluorescence emission properties of ChPH, making it valuable in biochemical research for enzyme activity studies (Joutti et al., 1985).
Polymer Film Studies
In materials science, ChPH has been used to study the properties of polymer films. For instance, copolymers of cholesteryl 6-methacryloyloxy hexanoate and pyrene-labeled cholesterol have been prepared to investigate their liquid-crystalline phase behavior, demonstrating ChPH's utility in polymer research (Yusa et al., 2001).
Liquid Crystal Research
Research on liquid crystals has also employed ChPH. Studies have explored its role in the formation of chiral smectic A phases and analyzed its crystal structure, contributing significantly to the understanding of liquid crystalline materials (Lokanath et al., 2001).
Investigation of Self-Organization in Solutions
ChPH has been a subject of study in the investigation of self-organization and behavior of cholesterol-bearing polymethacrylate in solutions like n-hexane. These studies help in understanding the molecular interactions and assembly of complex molecules in various solvents (Yusa et al., 1999).
将来の方向性
While specific future directions for research on Cholesteryl-6-pyrenylhexanoate are not mentioned in the literature, cholesterol and its derivatives continue to be an area of active research. This includes the study of cholesterol’s role in various diseases, its interaction with proteins, and its potential as a target for drug development .
作用機序
Target of Action
Cholesteryl-6-pyrenylhexanoate primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) particles to apolipoprotein B (apoB)-containing particles . This protein plays a crucial role in regulating plasma cholesterol levels .
Mode of Action
This compound interacts with CETP, influencing its activity and function . The compound binds to CETP mainly through extensive hydrophobic interactions . This interaction can alter the transfer of cholesterol esters from HDL to low-density lipoprotein (LDL), thereby affecting cholesterol distribution in the body .
Biochemical Pathways
This compound affects the cholesterol metabolism pathway . This pathway involves the synthesis of cholesterol, which is crucial for membrane structure and function, and as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . The compound’s interaction with CETP can influence the distribution of cholesterol and its derivatives, thereby affecting this biochemical pathway .
Pharmacokinetics
Factors such as the compound’s lipophilicity, molecular size, and chemical structure can influence its absorption and distribution within the body .
Result of Action
The interaction of this compound with CETP can lead to changes in cholesterol distribution within the body . This can potentially affect cellular functions, given the crucial role of cholesterol in membrane function and as a precursor for various biological molecules . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other lipids in the environment can affect the compound’s interaction with CETP . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity .
生化学分析
Biochemical Properties
Cholesteryl-6-pyrenylhexanoate plays a significant role in biochemical reactions, particularly in the study of lipid metabolism. It is often used as a substrate for pancreatic cholesterylester hydrolase (CEH, EC 3.1.1.13), an enzyme that hydrolyzes cholesteryl esters into cholesterol and fatty acids . The interaction between this compound and CEH is crucial for understanding the enzyme’s specificity and activity. Additionally, this compound interacts with various lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), facilitating the study of lipid transfer and metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cholesterol homeostasis by modulating the activity of enzymes involved in cholesterol metabolism . In cancer cells, this compound can impact cell proliferation, apoptosis, and autophagy by altering cholesterol levels and distribution within the cell . These effects are mediated through changes in cell signaling pathways and gene expression, highlighting the compound’s potential as a research tool for studying cellular lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can bind to cholesterol transport proteins, such as the Niemann-Pick C1-like 1 protein (NPC1L1), facilitating the uptake and transport of cholesterol within cells . Additionally, this compound can inhibit or activate enzymes involved in cholesterol metabolism, such as acyl-coenzyme A (CoA):cholesterol acyltransferases (ACATs), which esterify cholesterol in the endoplasmic reticulum . These interactions result in changes in gene expression and cellular metabolism, providing insights into the molecular mechanisms underlying cholesterol homeostasis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its degradation products can impact cellular processes . Long-term exposure to this compound may lead to alterations in cholesterol metabolism and cellular function, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cholesterol metabolism without causing significant adverse effects . At high doses, this compound may induce toxic effects, such as liver damage and alterations in lipid profiles . These dosage-dependent effects underscore the importance of optimizing the dosage of this compound in experimental studies to minimize toxicity while maximizing its research potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, including cholesterol biosynthesis, uptake, and esterification . It interacts with enzymes such as HMG-CoA reductase, ACATs, and CEH, influencing metabolic flux and metabolite levels . By modulating these pathways, this compound provides valuable insights into the regulation of cholesterol metabolism and its impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with cholesterol transport proteins and lipoproteins . It can bind to HDL and LDL particles, facilitating its transport across cell membranes and within the bloodstream . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biological systems.
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the endoplasmic reticulum, lipid droplets, and lysosomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of this compound plays a crucial role in its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized metabolic processes.
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVQIYIXJZCDI-UCVGMQCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914263 | |
| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96886-70-3 | |
| Record name | Cholesteryl-6-pyrenylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




